5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
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Overview
Description
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is an organic compound with the molecular formula C7H3Cl2N3O2. It is a derivative of pyridopyrazine, characterized by the presence of two chlorine atoms at positions 5 and 7 on the pyridine ring and a dione group at positions 2 and 3 on the pyrazine ring. This compound is known for its stability and solubility in organic solvents .
Preparation Methods
The synthesis of 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione typically involves the chlorination of pyridopyrazine derivatives. One common synthetic route includes the reaction of pyridopyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be compared with other similar compounds such as:
5,7-Dibromopyrido[3,4-b]pyrazine: Similar structure but with bromine atoms instead of chlorine.
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine: Contains amino groups instead of chlorine atoms.
5,7-Dichloropyrido[4,3-b]pyrazine: A structural isomer with different positioning of the nitrogen atoms in the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dione group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-2-4(5(9)11-3)12-7(14)6(13)10-2/h1H,(H,10,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXXVEOEMNTYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)NC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572319 |
Source
|
Record name | 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168123-76-0 |
Source
|
Record name | 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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